molecular formula C10H13ClO2 B14454151 2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione CAS No. 73336-27-3

2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione

Cat. No.: B14454151
CAS No.: 73336-27-3
M. Wt: 200.66 g/mol
InChI Key: OSOBUEIHKNFRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with a chloropropenyl group and two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 2,3-dichloropropene with a suitable cyclohexane derivative under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the cyclohexane derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione exerts its effects involves interactions with various molecular targets. The chloropropenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The keto groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione is unique due to the combination of the chloropropenyl group and the cyclohexane-1,3-dione structure.

Properties

CAS No.

73336-27-3

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

2-(2-chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione

InChI

InChI=1S/C10H13ClO2/c1-7(11)6-10(2)8(12)4-3-5-9(10)13/h1,3-6H2,2H3

InChI Key

OSOBUEIHKNFRFP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCCC1=O)CC(=C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.